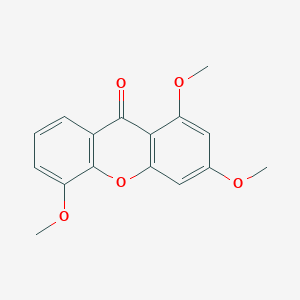
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide, followed by the addition of a brominating agent . The reaction is carried out under reflux conditions, and the product is purified through filtration and drying.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the ethanol group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(6-Bromo-3-chloropyridin-2-yl)acetaldehyde or 1-(6-Bromo-3-chloropyridin-2-yl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of bacteria by interfering with essential metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
相似化合物的比较
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine core but have different functional groups, leading to distinct chemical and biological properties.
Chlorantraniliprole: This insecticide contains a pyridine ring with bromine and chlorine substituents, similar to this compound, but with additional functional groups that enhance its insecticidal activity.
属性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC 名称 |
1-(6-bromo-3-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-4,11H,1H3 |
InChI 键 |
RWKJFNQMCWDVML-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=N1)Br)Cl)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate](/img/structure/B8538341.png)





